The compound "7-(2-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine" is a derivative of pyrimidine, a nitrogen-containing heterocyclic compound that plays a significant role in medicinal and pharmaceutical applications. Pyrimidine derivatives are known for their diverse biological activities and are often explored for their potential as therapeutic agents. The structural features of these compounds, such as the presence of halogens and their positions on the aromatic rings, can greatly influence their biological activity and pharmacokinetic properties.
Pyrimidine derivatives have been synthesized and evaluated for their antibacterial activity. For example, new fluoroquinolone antibacterials with pyrrolidine derivatives have shown potent antimicrobial activity against both Gram-negative and Gram-positive organisms, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA)1. The introduction of an oxime group in these compounds has been shown to improve their pharmacokinetic profiles, making them promising candidates for further evaluation as antibacterial agents1.
In pharmaceutical research, the crystal structure and molecular interactions of pyrimidine derivatives are of great interest. The crystal structure of a related compound, 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester, has been determined, revealing significant intermolecular interactions that contribute to the stability of the crystal packing2. These interactions, including hydrogen bonding and π-π stacking, are crucial for understanding the compound's behavior in solid form and can influence its bioavailability and efficacy2.
Quantum chemical calculations, such as Ab Initio and Density Functional Theory (DFT), have been employed to predict the optimized geometry of pyrimidine derivatives and to understand the role of specific atoms in intermolecular interactions2. These computational studies are essential for rational drug design, allowing researchers to predict how modifications to the molecular structure might affect the compound's pharmacological properties2.
Molecular docking studies are another application where pyrimidine derivatives are investigated. By redesigning the compound with different halogens and docking it with biological targets, such as the human estrogen receptor, researchers can predict the potential efficacy of the compound as a drug2. These studies help in identifying the most promising candidates for further development and testing2.
The compound is classified as a pyrrolo[2,3-d]pyrimidine derivative, characterized by the presence of a chloro group at the 4-position and a 2-fluorobenzyl substituent at the 7-position. Its synthesis and applications have been documented in various patents and scientific literature, highlighting its role in drug development processes .
The synthesis of 4-chloro-7-(2-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine can be achieved through several methods. One notable method involves a four-step reaction sequence that yields high purity and efficiency:
This method not only improves yield but also minimizes waste production compared to traditional synthetic routes.
The molecular structure of 4-chloro-7-(2-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine can be described as follows:
The detailed molecular formula is CHClFN, indicating the presence of chlorine (Cl), fluorine (F), nitrogen (N), and carbon (C) atoms.
4-Chloro-7-(2-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine participates in various chemical reactions typical for heterocycles:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize related compounds.
The mechanism of action for compounds derived from 4-chloro-7-(2-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine primarily involves inhibition of Janus kinases (JAKs). JAKs are crucial signaling molecules involved in various cellular processes such as immune response and hematopoiesis. By inhibiting these kinases, the compound can modulate inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis and other autoimmune disorders.
The physical and chemical properties of 4-chloro-7-(2-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine include:
These properties are crucial for determining the compound's behavior during synthesis and its application in biological systems.
4-Chloro-7-(2-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine has several significant applications:
The pyrrolo[2,3-d]pyrimidine scaffold represents a privileged heterocyclic system in medicinal chemistry, structurally characterized as a bicyclic aromatic framework that fuses a pyrrole ring (five-membered) with a pyrimidine ring (six-membered) at the 2,3- and 4,5-positions, respectively. This arrangement creates a deaza analogue of purine, where the nitrogen atom at position 7 is absent compared to the purine nucleus [4] [7]. The systematic numbering assigns position 1 to the pyrrole nitrogen, with adjacent carbon atoms at positions 2 and 3, while the pyrimidine ring is numbered such that the fusion bonds connect pyrrole C3-C4 to pyrimidine C5-C6. Consequently, the pyrimidine ring possesses nitrogen atoms at positions 1, 3, and 7 (with position 7 being the fusion point) [4].
The specific compound 4-Chloro-7-(2-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS: 171620-43-2) exemplifies critical structural modifications that enhance pharmaceutical utility. The "7H" designation indicates protonation at the pyrrole nitrogen (N1), while the "7-(2-fluorobenzyl)" substituent denotes benzylation specifically at N1 using a 2-fluorobenzyl group [1]. The "4-chloro" signifies a chlorine atom attached to position 4 of the pyrimidine ring, a highly reactive site for nucleophilic substitution essential for further derivatization. This molecular architecture is confirmed by its molecular formula (C₁₃H₉ClFN₃) and molecular weight (261.68 g/mol) [1]. Key structural features enabling drug development include:
Table 1: Structural and Physicochemical Properties of Selected Pyrrolo[2,3-d]pyrimidine Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|---|
4-Chloro-7-(2-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine | 171620-43-2 | C₁₃H₉ClFN₃ | 261.68 | Chloro at C4; 2-fluorobenzyl at N7 |
2,4-Dichloro-7-(2-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine | 1075205-27-4 | C₁₃H₈Cl₂FN₃ | 296.13 | Dichloro at C2/C4; 2-fluorobenzyl at N7 |
7-(2,5-Dichlorobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Not provided | C₁₃H₈Cl₃N₃ | 296.57 | Chloro at C4; 2,5-dichlorobenzyl at N7 |
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (parent scaffold) | 3680-69-1 | C₆H₄ClN₃ | 153.57 | Unsubstituted N7; chloro at C4 |
Halogen atoms, particularly fluorine and chlorine, play indispensable roles in optimizing the pharmacokinetic and pharmacodynamic profiles of pyrrolo[2,3-d]pyrimidine derivatives. Their incorporation is a strategic element in modern drug design due to distinct electronic, steric, and metabolic influences .
Fluorine exerts multifaceted effects:
Chlorine at position 4 (C4) of the pyrimidine ring provides complementary advantages:
Table 2: Impact of Halogen Substituents on Drug Properties in Pyrrolo[2,3-d]pyrimidine-Based Inhibitors
Halogen Position | Electronic Effects | Steric/Binding Effects | ADMET Contributions |
---|---|---|---|
C4-Chloro (Pyrimidine ring) | Strong electron-withdrawing effect; activates C4 for SNAr | Fits small hydrophobic pockets; enables van der Waals contacts | Increases lipophilicity (log P); may reduce metabolic oxidation at adjacent sites |
Ortho-Fluoro (Benzyl ring) | Inductive effect; dipole formation; weak H-bond acceptance | Orthogonal multipolar interactions; conformational modulation | Blocks benzylic oxidation; enhances metabolic stability; fine-tunes log P |
This specific derivative has emerged as a high-value intermediate in oncology-focused drug discovery due to its balanced reactivity, selectivity potential, and proven utility in generating potent kinase inhibitors. Its design integrates lessons from clinically validated agents while optimizing synthetic tractability [5] .
Synthetic Versatility: The C4 chlorine atom serves as a versatile handle for introducing diverse amine-containing pharmacophores via nucleophilic substitution. This enables rapid generation of compound libraries targeting ATP-binding sites of kinases. For instance, coupling with p-nitrophenol followed by reduction yields key intermediates like 3-substituted-4-((7-(2-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)anilines — crucial precursors for multi-kinase inhibitors [5]. The N7 benzyl group, particularly with ortho-fluorine, is efficiently installed early in synthesis and remains stable during subsequent transformations, providing a conserved hydrophobic anchor [5] [7].
Targeted Kinase Inhibition: The scaffold's planar geometry mimics the purine core of ATP, facilitating competitive binding within kinase catalytic domains. Structural analyses reveal that the 7-(2-fluorobenzyl) moiety occupies a hydrophobic back pocket in kinases like c-Met and VEGFR2, while the C4 position extends toward the solvent front or hinge region, allowing attachment of solubilizing groups or secondary pharmacophores [5] . Specifically:
Biological Performance: Halogenated derivatives like 4-chloro-7-(2-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine serve as precursors to compounds exhibiting potent cytotoxicity across multiple cancer cell lines (e.g., A549, Hela, MCF-7), often surpassing reference drugs like Cabozantinib in efficacy. Crucially, modifications at C4 preserve or enhance activity while maintaining lower cytotoxicity against normal cell lines (e.g., LO2 hepatocytes), indicating a promising therapeutic index [5] . The scaffold's inherent capacity for intramolecular hydrogen bond formation — particularly when coupled with fragments like 1,8-naphthyridin-4-one — further stabilizes bioactive conformations critical for high-affinity target engagement [5].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1